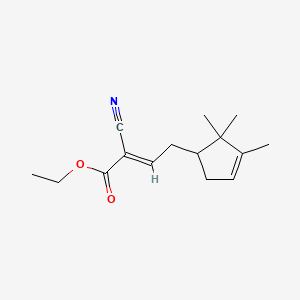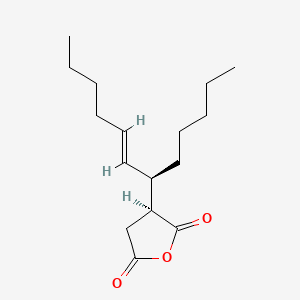![molecular formula C11H22ClNO2 B12691945 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride CAS No. 84100-29-8](/img/structure/B12691945.png)
2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is known for its unique structure, which includes a trimethylammonium group and an allyl ester moiety. It is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: The synthesis of 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride typically involves the alkylation of 2,2-dimethyl-3-hydroxypropyltrimethylammonium chloride with an allyl ester.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are mixed in a reactor and heated to the desired temperature.
Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with different functional groups replacing the allyl ester.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a phase transfer catalyst in organic synthesis.
Polymerization: Acts as a monomer or co-monomer in the production of polymers.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties and is used in disinfectants and antiseptics.
Biochemical Research: Utilized in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to interact with biological membranes.
Therapeutic Agent:
Industry:
Surfactants: Used in the formulation of surfactants for cleaning products.
Textile Industry: Employed in textile processing as a softening agent.
Mécanisme D'action
Molecular Targets and Pathways:
Cell Membranes: The compound interacts with cell membranes, disrupting their structure and function.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Mechanism:
Membrane Disruption: The quaternary ammonium group interacts with the lipid bilayer of cell membranes, leading to increased permeability and cell lysis.
Enzyme Inhibition: The compound can bind to enzymes, preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
- Benzyldimethyl [2-[(1-oxoallyl)oxy]ethyl]ammonium chloride .
- 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium methyl sulfate .
Uniqueness:
- Structural Features: The presence of both a trimethylammonium group and an allyl ester moiety makes it unique compared to other quaternary ammonium compounds.
- Chemical Properties: Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.
Propriétés
Numéro CAS |
84100-29-8 |
|---|---|
Formule moléculaire |
C11H22ClNO2 |
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
(2,2-dimethyl-3-prop-2-enoyloxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-7-10(13)14-9-11(2,3)8-12(4,5)6;/h7H,1,8-9H2,2-6H3;1H/q+1;/p-1 |
Clé InChI |
KZFGODFMICNOHF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C[N+](C)(C)C)COC(=O)C=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



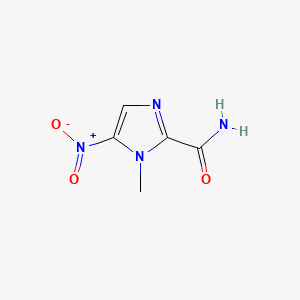

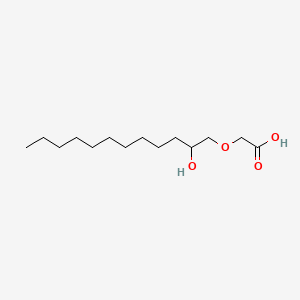
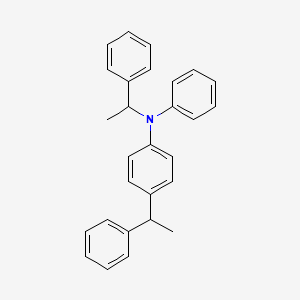

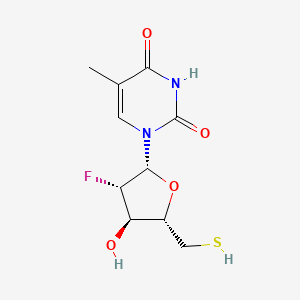
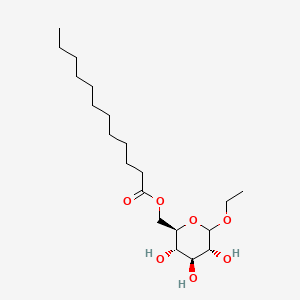
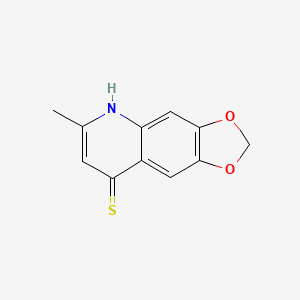

![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)
